3-(Ethylsulfanyl)-1-phenylpropan-1-one: Comprehensive Chemical Properties, Synthesis, and Applications
3-(Ethylsulfanyl)-1-phenylpropan-1-one: Comprehensive Chemical Properties, Synthesis, and Applications
Executive Summary
3-(Ethylsulfanyl)-1-phenylpropan-1-one (also known as 3-(ethylthio)propiophenone) is a highly versatile bifunctional organic compound characterized by a β -thioether ketone structural motif. This unique framework makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, agrochemicals, and dynamic covalent materials. By bridging the electrophilic nature of a carbonyl group with the nucleophilic and redox-active properties of a thioether, this molecule offers a rich landscape for selective chemical transformations.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of 3-(ethylsulfanyl)-1-phenylpropan-1-one is critical for predicting its behavior in various solvent systems and biological assays. The presence of the ethylsulfanyl group significantly increases the lipophilicity of the parent propiophenone scaffold.
| Property | Value | Rationale / Implication |
| IUPAC Name | 3-(Ethylsulfanyl)-1-phenylpropan-1-one | Standard systematic nomenclature. |
| Molecular Formula | C₁₁H₁₄OS | Defines the exact atomic composition. |
| Molecular Weight | 194.29 g/mol | Falls within the optimal range for small-molecule drug fragments. |
| Functional Groups | Ketone, Thioether | Provides dual orthogonal sites for functionalization. |
| LogP (Estimated) | ~2.8 | Indicates moderate to high lipophilicity, favorable for membrane permeability. |
| H-Bond Acceptors | 2 (Carbonyl Oxygen, Thioether Sulfur) | Capable of interacting with target proteins or polar solvents. |
| H-Bond Donors | 0 | Lacks acidic protons on heteroatoms, reducing non-specific binding. |
Synthetic Methodologies
The synthesis of 3-(ethylsulfanyl)-1-phenylpropan-1-one can be achieved through two primary pathways. Both protocols below are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.
Protocol A: Base-Catalyzed Thia-Michael Addition
The most atom-economical approach is the conjugate addition of ethanethiol to phenyl vinyl ketone ([1]). This thia-Michael addition relies on the soft nucleophilicity of the thiolate anion.
Step-by-Step Workflow:
-
Preparation: Dissolve phenyl vinyl ketone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM is chosen as an aprotic solvent that readily dissolves both reactants without participating in hydrogen bonding, which could otherwise dampen the nucleophilicity of the incoming thiolate.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature suppresses unwanted radical polymerization of the highly reactive phenyl vinyl ketone.
-
Thiol Addition: Add ethanethiol (1.2 eq) dropwise. A slight excess ensures complete consumption of the Michael acceptor.
-
Catalysis: Introduce a catalytic amount of triethylamine (Et₃N, 0.1 eq). Causality: The base deprotonates the thiol ( pKa≈10.5 ) to generate the highly nucleophilic thiolate anion ( EtS− ). Neutral thiols are insufficiently reactive towards unactivated enones at low temperatures.
-
Monitoring: Stir for 2 hours, allowing the system to gradually reach room temperature. Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active phenyl vinyl ketone spot validates reaction completion.
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Causality: The mild acid neutralizes the basic catalyst and protonates the intermediate enolate, halting any side reactions. Extract with DCM, dry the organic layer over anhydrous MgSO4 , and concentrate in vacuo to yield the target compound.
Stepwise mechanism of the base-catalyzed thia-Michael addition yielding the target compound.
Protocol B: Nucleophilic Aliphatic Substitution ( SN2 )
An alternative route utilizes 3-chloropropiophenone ([2]), a commercially available building block, reacting with sodium ethanethiolate.
Step-by-Step Workflow:
-
Preparation: Dissolve 3-chloropropiophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the sodium cation, leaving the thiolate anion "naked" and highly reactive.
-
Reagent Addition: Add sodium ethanethiolate (1.1 eq) portion-wise at 0 °C. Causality: Portion-wise addition controls the exothermic nature of the substitution and prevents base-catalyzed elimination (E2) of the chloride, which would yield unwanted phenyl vinyl ketone.
-
Reaction: Stir at room temperature for 4 hours. The ethanethiolate displaces the primary chloride via a concerted SN2 mechanism.
-
Workup: Dilute the mixture with a large volume of water and extract with ethyl acetate. Causality: Water forces the organic product into the ethyl acetate layer while retaining the highly water-soluble DMF and NaCl byproducts in the aqueous phase. Wash the organic layer extensively with brine, dry, and concentrate.
Core Chemical Reactivity & Mechanistic Pathways
The dual functionality of 3-(ethylsulfanyl)-1-phenylpropan-1-one dictates its diverse reactivity profile.
Oxidation of the Thioether
The ethylsulfanyl group is highly susceptible to controlled oxidation ([3]).
-
Sulfoxide Formation: Treatment with 1 equivalent of a mild oxidant, such as hydrogen peroxide ( H2O2 ) or sodium periodate ( NaIO4 ) at 0 °C, selectively yields the corresponding sulfoxide. This transformation is critical for increasing the polarity of the molecule without altering the carbon framework.
-
Sulfone Formation: Utilizing an excess of a strong oxidant like m-chloroperoxybenzoic acid (mCPBA) drives the oxidation further to the sulfone. Sulfones are highly stable and strongly electron-withdrawing, which significantly increases the acidity of the adjacent α -protons.
Retro-Michael ( β -Elimination) Dynamics
Under strongly basic conditions and elevated temperatures, the compound exhibits dynamic covalent behavior by undergoing a retro-Michael reaction ([4]). The α -protons (adjacent to the carbonyl) are acidic. Deprotonation forms an enolate, which subsequently expels the thiolate leaving group to regenerate phenyl vinyl ketone and ethanethiol. This reversibility is a cornerstone in the design of self-healing polymers and stimuli-responsive materials.
Carbonyl Reactivity
The ketone moiety remains available for standard nucleophilic additions. For instance, reduction with sodium borohydride ( NaBH4 ) in methanol smoothly converts the ketone to a secondary alcohol, yielding 1-phenyl-3-(ethylsulfanyl)propan-1-ol. This eliminates the possibility of retro-Michael reactions, as the necessary carbonyl group is no longer present to stabilize an intermediate enolate.
Core chemical reactivity map showing oxidation, reduction, and retro-Michael pathways.
Advanced Applications in Drug Development and Materials
-
Pharmaceutical Intermediates: β -thioether ketones are privileged scaffolds in medicinal chemistry. They serve as precursors for the synthesis of complex heterocycles, such as thiazines and pyrazoles, which are frequently found in anti-inflammatory and analgesic agents.
-
Dynamic Covalent Chemistry (DCvC): The ability of the thia-Michael adduct to undergo controlled retro-Michael cleavage makes 3-(ethylsulfanyl)-1-phenylpropan-1-one an excellent model compound for studying dynamic covalent networks. Researchers leverage this property to engineer polymers that can degrade or remodel their architecture in response to pH changes or thermal stimuli.
References
-
Michael Addition Reaction Source: Wikipedia URL:[Link]
-
Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Exploiting retro oxa-Michael chemistry in polymers Source: RSC Publishing URL:[Link]
-
3-Chloropropiophenone | C9H9ClO Source: PubChem (National Center for Biotechnology Information) URL:[Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Chloropropiophenone | C9H9ClO | CID 70295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
